ALLO-2-hydroxycitric acid

Vue d'ensemble

Description

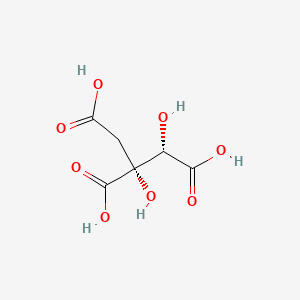

ALLO-2-hydroxycitric acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8O8 and its molecular weight is 208.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

ALLO-2-hydroxycitric acid (HCA), particularly in its (-) form, has garnered attention for its potential biological activities, especially in the context of weight management and metabolic regulation. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

HCA primarily functions as a competitive inhibitor of ATP-citrate lyase (ACLY), an enzyme critical for converting citrate to acetyl-CoA. This inhibition disrupts fatty acid synthesis and cholesterol biosynthesis, leading to reduced fat accumulation and weight loss. The compound also influences several metabolic pathways:

- Inhibition of Lipogenesis : HCA reduces the availability of acetyl-CoA, thereby limiting the substrates necessary for fatty acid synthesis.

- Appetite Suppression : Studies indicate that HCA may enhance serotonin levels, which can lead to decreased appetite and increased satiety.

- Antioxidant Properties : HCA has been shown to mitigate oxidative stress in cellular models, contributing to its potential anti-aging effects .

Clinical Studies

Several clinical trials have investigated the efficacy of HCA in weight loss and metabolic health:

- Weight Loss Trials :

- A randomized double-blind placebo-controlled trial involving 135 overweight participants found no significant difference in weight loss between the HCA group and the placebo group after 12 weeks. Both groups lost weight, but the average weight loss was similar (3.2 kg vs. 4.1 kg) with no significant statistical difference (P = 0.14) .

- Metabolic Impact :

Biological Activity Summary Table

Case Studies

- Anti-Obesity Effects :

- Antioxidant Effects :

Safety Profile

HCA has been evaluated for safety across various studies. Acute toxicity tests have shown it to be non-toxic at recommended dosages, with no significant adverse effects noted in both animal models and human trials . Long-term safety data remain limited; however, existing studies indicate that HCA does not lead to inflammation or hepatotoxicity.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Allo-2-hydroxycitric acid is a competitive inhibitor of the enzyme adenosine triphosphate-citrate lyase, which catalyzes the cleavage of citrate into oxaloacetate and acetyl-CoA. By inhibiting this enzyme, this compound may reduce de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors), thereby potentially aiding in weight management and fat reduction .

Anti-Obesity Effects

Clinical Trials : Numerous studies have assessed the efficacy of this compound in weight management. A systematic review and meta-analysis indicated that while there is a small statistically significant difference in weight loss favoring this compound over placebo, the clinical relevance remains uncertain. The average weight loss observed was approximately 0.88 kg more than that of the placebo group .

Mechanism : The compound appears to influence appetite regulation by increasing serotonin availability, which can lead to reduced food intake. Additionally, it has been shown to lower total cholesterol and triglyceride levels in some studies .

Metabolic Regulation

In Vitro Studies : Research using Saccharomyces cerevisiae (yeast) models demonstrated that this compound can extend chronological lifespan by enhancing resistance to oxidative stress and apoptosis. This suggests potential applications in aging research and metabolic health .

Gene Expression : Studies have indicated that this compound may modulate the expression of various genes involved in fat metabolism. For instance, it has been shown to downregulate genes associated with abdominal fat accumulation while upregulating those related to energy metabolism .

Case Studies

Potential Therapeutic Uses

The anti-obesity properties of this compound suggest its potential as a therapeutic agent for obesity-related conditions. However, further research is needed to establish its efficacy and safety for long-term use.

Propriétés

IUPAC Name |

(1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@@]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317686 | |

| Record name | Hibiscus acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-11-4 | |

| Record name | Hibiscus acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | allo-2-Hydroxycitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hibiscus acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLO-2-HYDROXYCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA6JYO433E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.